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molecular formula C8H9NO4 B8645918 5-(Methoxymethyl)-2-nitrophenol CAS No. 824933-92-8

5-(Methoxymethyl)-2-nitrophenol

Cat. No. B8645918
M. Wt: 183.16 g/mol
InChI Key: GXCQSXIZLXSDNE-UHFFFAOYSA-N
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Patent
US07226487B2

Procedure details

A solution of 2 (20 g, 108 mmol) in EtOH (300 mL) was hydrogenated over PtO2 (300 mg) in Parr pressure apparatus until the theoretical amount of hydrogen was absorbed. The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated in vacuo to a solid (21 g, 100%). This solid was combined with material obtained from a smaller run then passed through a pad of silica gel (500 g) eluted with ether. Fractions containing pure product were combined, dried then concentrates, yield 20 g (89%) m.p. 108–108.5° C. (uncorrected).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([N+:11]([O-])=O)=[C:8]([OH:10])[CH:9]=1.[H][H]>CCO.O=[Pt]=O>[NH2:11][C:7]1[CH:6]=[CH:5][C:4]([CH2:3][O:2][CH3:1])=[CH:9][C:8]=1[OH:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COCC=1C=CC(=C(C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
300 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to a solid (21 g, 100%)
CUSTOM
Type
CUSTOM
Details
obtained from a smaller run
WASH
Type
WASH
Details
eluted with ether
ADDITION
Type
ADDITION
Details
Fractions containing pure product
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)COC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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